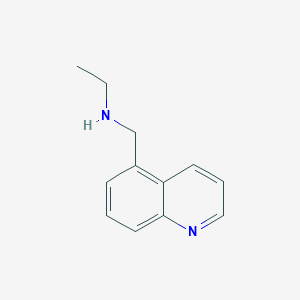
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a potent and selective antagonist of the μ-opioid receptor. It has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes.
Wirkmechanismus
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the development of tolerance and dependence to opioids, as well as to reduce the rewarding effects of opioids. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to modulate stress-induced analgesia and anxiety-like behavior. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potency and selectivity as a μ-opioid receptor antagonist. This makes it a useful tool for investigating the role of μ-opioid receptors in various physiological and pathological processes. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a good safety profile, with no significant side effects reported in preclinical studies. However, one limitation of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists for use in preclinical studies. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used to investigate the role of μ-opioid receptors in other physiological processes, such as inflammation and immune function. Finally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used in combination with other drugs to investigate potential synergistic effects in the treatment of pain and other conditions.
Synthesemethoden
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using a modified version of the Hantzsch reaction. The reaction involves the condensation of cyclopentanone, 4-methyl-3-nitro-1H-pyrazole, and ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is involved in pain perception, reward, and addiction. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used to investigate the role of μ-opioid receptors in the development of tolerance and dependence to opioids, as well as in the modulation of stress-induced analgesia and anxiety-like behavior.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-12(10(2)16(3)15-9)8-13(17)14-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPABIMJLKDBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)